molecular formula C23H27N3O2 B1228283 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol

7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol

Cat. No. B1228283
M. Wt: 377.5 g/mol
InChI Key: VYDKIYBONPPDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol is a hydroxyquinoline.

Scientific Research Applications

Antimicrobial Activity

7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol and related compounds have been studied for their antimicrobial properties. Patel and Vohra (2006) synthesized a derivative, 5-(4-methyl piperazinyl methylene)-8-quinolinol (MPQ), and tested its metal chelates for antimicrobial activity (Patel & Vohra, 2006). Segawa et al. (1995) also synthesized derivatives with antibacterial properties, noting that certain structural changes improved in vivo antibacterial activity (Segawa et al., 1995).

Corrosion Inhibition

El Faydy et al. (2020) explored the use of 7-alkyl-8-Hydroxyquinolines, similar in structure to the compound , as corrosion inhibiting additives for steel in acidic environments. They found these compounds to significantly improve anti-corrosion properties (El Faydy et al., 2020).

Anti-Tumor Activity

Derivatives of 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol have been synthesized for potential use in cancer therapy. Liu et al. (2019) synthesized 7-fluoro-4-(1-piperazinyl) quinolines and evaluated their anti-tumor activity in vitro, finding some compounds to exhibit significant potential as cancer therapy agents (Liu et al., 2019).

Interaction with MDM2-p53

Lu et al. (2006) discovered a derivative of 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol as a novel inhibitor of the MDM2-p53 interaction in cancer cells. This compound could potentially serve as a new class of non-peptide inhibitors for targeting the MDM2-p53 interaction, which is crucial in the development of certain cancers (Lu et al., 2006).

Antileishmanial Activity

Johnson and Werbel (1983) conducted research on 8-quinolinamine derivatives, including compounds structurally similar to 7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol, for their antileishmanial activity. They aimed to develop more potent and less toxic antileishmanial agents (Johnson & Werbel, 1983).

Neuroleptic Properties

Banno et al. (1988) synthesized ω-(4-phenyl-1-piperazinyl)-alkoxy-2 (1H)-quinolinone derivatives, which included structures similar to the queried compound. They tested these derivatives for anti-methamphetamine and anti-epinephrine activities, identifying potential neuroleptic drug candidates (Banno et al., 1988).

properties

Product Name

7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

7-[(4-methylpiperazin-1-yl)methyl]-5-(phenylmethoxymethyl)quinolin-8-ol

InChI

InChI=1S/C23H27N3O2/c1-25-10-12-26(13-11-25)15-19-14-20(17-28-16-18-6-3-2-4-7-18)21-8-5-9-24-22(21)23(19)27/h2-9,14,27H,10-13,15-17H2,1H3

InChI Key

VYDKIYBONPPDRB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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